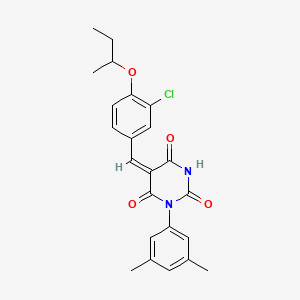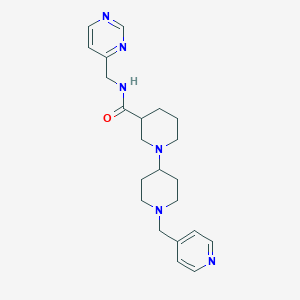![molecular formula C22H24N2O5S B5321818 N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine, also known as MPA-methionine, is a synthetic compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of cancer research. In
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in the metabolism of methionine, an essential amino acid required for the growth and survival of cancer cells. This inhibition leads to a decrease in the levels of methionine in cancer cells, which in turn leads to a decrease in the levels of S-adenosylmethionine (SAM), a key molecule involved in DNA methylation and other cellular processes. This disruption of methionine metabolism ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have other biochemical and physiological effects. It has been found to increase the levels of hydrogen sulfide, a gasotransmitter that has been implicated in various physiological processes, including vasodilation and anti-inflammatory effects. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has also been shown to decrease the levels of homocysteine, an amino acid that is associated with increased risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is its relatively low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing and administration methods for N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene and its potential use in combination with other anti-cancer drugs. Finally, more research is needed to explore the potential use of N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene in other areas of medicine, such as cardiovascular disease and inflammation.
Synthesis Methods
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene is a synthetic compound that is synthesized through a multi-step process. The first step involves the synthesis of 2-methoxybenzoyl chloride, which is then reacted with N-phenylacrylamide to produce 2-(2-methoxybenzoyl)amino-3-phenylacrylamide. This compound is then reacted with L-methionine to produce N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene.
Scientific Research Applications
N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been extensively studied for its potential use in cancer research. It has been shown to have anti-cancer properties, particularly in breast cancer cells. N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methioninene has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
properties
IUPAC Name |
2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-29-19-11-7-6-10-16(19)20(25)24-18(14-15-8-4-3-5-9-15)21(26)23-17(22(27)28)12-13-30-2/h3-11,14,17H,12-13H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLVNKXOEPWSHL-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[benzyl(methyl)amino]methyl}-2-naphthol](/img/structure/B5321748.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321756.png)
![methyl 7-(3-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5321757.png)
![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)
![5-(2-butoxybenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5321771.png)

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5321786.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-3-ol](/img/structure/B5321811.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
